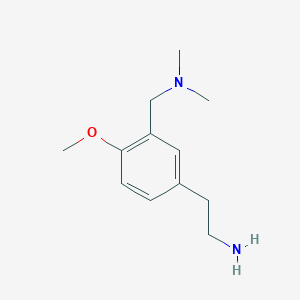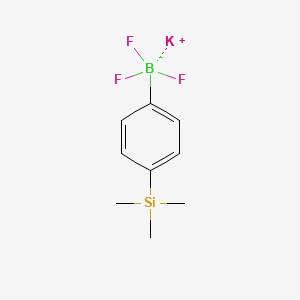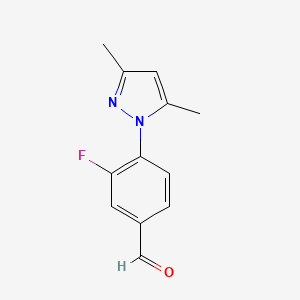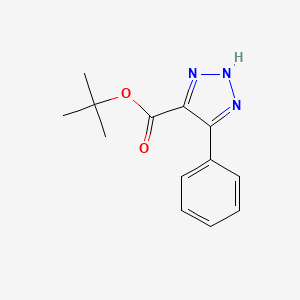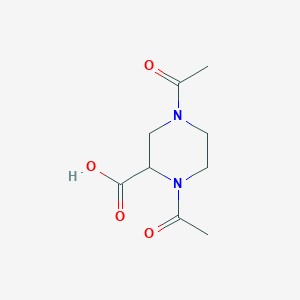
1,4-Diacetylpiperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diacetylpiperazine-2-carboxylic acid is a compound that belongs to the class of carboxylic acids It is characterized by the presence of a piperazine ring substituted with acetyl groups at the 1 and 4 positions and a carboxylic acid group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diacetylpiperazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the acetylation of piperazine-2-carboxylic acid. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Another method involves the use of acetyl chloride as the acetylating agent. In this case, the reaction is performed in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diacetylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Carboxylates or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
1,4-Diacetylpiperazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,4-Diacetylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyl groups and the carboxylic acid moiety play crucial roles in its reactivity and interactions with biological molecules. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine-2-carboxylic acid: Lacks the acetyl groups, making it less reactive in certain chemical reactions.
1,4-Diacetylpiperazine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Acetylpiperazine derivatives: Compounds with different substitution patterns on the piperazine ring.
Uniqueness
1,4-Diacetylpiperazine-2-carboxylic acid is unique due to the presence of both acetyl groups and a carboxylic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H14N2O4 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
1,4-diacetylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-3-4-11(7(2)13)8(5-10)9(14)15/h8H,3-5H2,1-2H3,(H,14,15) |
Clave InChI |
SLCZTTFGMSRTDO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(C(C1)C(=O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B13487972.png)
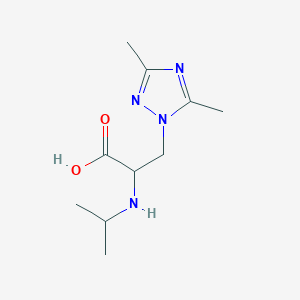
![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine](/img/structure/B13487986.png)

![1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13488011.png)
